molecular formula C16H16F3N3O4S B14066258 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No.: B14066258
M. Wt: 403.4 g/mol
InChI Key: DVEAYLLDASXSTI-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[45]dec-1-en-4-one is a complex organic compound that features a trifluoromethoxy group, a vinylsulfonyl group, and a triazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves multiple steps, starting from readily available precursors. The vinylsulfonyl group can be introduced via nucleophilic substitution reactions, often using sulfonyl chlorides as starting materials .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinylsulfonyl group typically yields sulfone derivatives, while reduction of the triazaspirodecane core can produce various spirocyclic compounds.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: Similar in structure but lacks the triazaspirodecane core.

    Vinylsulfonyl benzene: Similar in structure but lacks the trifluoromethoxy group and triazaspirodecane core.

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is unique due to its combination of a trifluoromethoxy group, a vinylsulfonyl group, and a triazaspirodecane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C16H16F3N3O4S

Molecular Weight

403.4 g/mol

IUPAC Name

8-ethenylsulfonyl-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one

InChI

InChI=1S/C16H16F3N3O4S/c1-2-27(24,25)22-9-7-15(8-10-22)14(23)20-13(21-15)11-3-5-12(6-4-11)26-16(17,18)19/h2-6H,1,7-10H2,(H,20,21,23)

InChI Key

DVEAYLLDASXSTI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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